2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide
Overview
Description
“2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide” is an aromatic amide and an organochlorine compound . It is functionally related to chloroacetic acid .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide” is represented by the InChI code: 1S/C11H14ClNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14) . The geometric parameters are similar to those of other acetanilides .Scientific Research Applications
1. Crystal Structure Analysis
- Application Summary : The compound has been used in the study of crystal structures and Hirshfeld surface analysis .
- Methods of Application : The molecular and crystal structure of the compound was analyzed using X-ray diffraction .
- Results : The study revealed that the methoxy group lies very close to the plane of the phenyl ring while the acetamido group is twisted out of this plane by 28.87 (5) degrees . A Hirshfeld surface analysis of the intermolecular interactions indicated that C H/H C interactions make the largest contribution to the surface area (33.4%) .
2. Antimicrobial Activity
- Application Summary : The compound has been synthesized and tested for its antimicrobial activity .
- Methods of Application : The compound was synthesized through chloroacetylation of m- and p-aminophenols in the presence of acetic acid, acetonitrile, and tetrahydrofuran . The antibacterial and antifungal activities of these compounds were investigated .
3. Herbicide Delivery
- Application Summary : The compound has been used in the development of innovative herbicide delivery methods .
- Methods of Application : The compound was applied in tablet form at varying rates in a study investigating the efficacy of slow-release herbicide tablets .
- Results : Weed control generally increased with increasing rate at 51, 83, and 118 days after treatment .
properties
IUPAC Name |
2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEROEWXZHHGWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672531 | |
Record name | 2-Chloro-N-[1-(4-methylphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide | |
CAS RN |
91131-04-3 | |
Record name | 2-Chloro-N-[1-(4-methylphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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